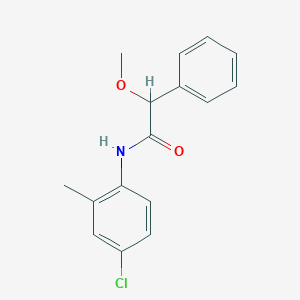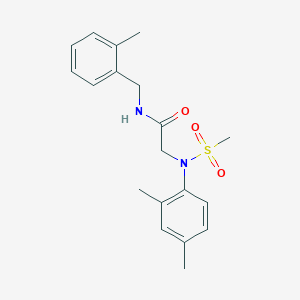
N-(4-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide
説明
N-(4-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide, also known as CMMPA, is a synthetic compound that belongs to the class of amides. It has gained significant attention in scientific research due to its potential therapeutic applications. CMMPA is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.
作用機序
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide involves the inhibition of the COX-2 enzyme. By inhibiting the COX-2 enzyme, N-(4-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide reduces the production of inflammatory mediators such as prostaglandins. N-(4-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide has been shown to have a selective inhibitory effect on the COX-2 enzyme, which means that it does not affect the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins, which are responsible for pain, fever, and inflammation. N-(4-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide has also been shown to have a selective inhibitory effect on the COX-2 enzyme, which means that it does not affect the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining.
実験室実験の利点と制限
One advantage of using N-(4-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide in lab experiments is that it has a well-established synthesis method, and it is readily available. N-(4-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide has also been extensively studied, and its mechanism of action is well-understood. However, one limitation of using N-(4-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide in lab experiments is that it is a synthetic compound, and its effects may not be representative of natural compounds. Furthermore, the use of N-(4-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide in lab experiments may not be relevant to its potential therapeutic applications in vivo.
将来の方向性
There are several future directions for the study of N-(4-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(4-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide has been shown to have neuroprotective effects, and it may have potential therapeutic applications in these diseases. Another potential direction is to investigate the use of N-(4-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide in combination with other drugs for the treatment of cancer. N-(4-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide has been shown to have antitumor effects, and it may enhance the efficacy of other anticancer drugs. Furthermore, the development of more selective COX-2 inhibitors based on the structure of N-(4-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide may lead to the development of safer and more effective anti-inflammatory drugs.
科学的研究の応用
N-(4-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. N-(4-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide has also been studied for its potential use in the treatment of neuropathic pain, cancer, and neurodegenerative diseases. Furthermore, N-(4-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide has been shown to have a selective inhibitory effect on the COX-2 enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins.
特性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11-10-13(17)8-9-14(11)18-16(19)15(20-2)12-6-4-3-5-7-12/h3-10,15H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKMCXUWVBXCPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-2-methoxy-2-phenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(4-ethoxyphenoxy)butoxy]-2-nitrobenzene](/img/structure/B3936607.png)
![1,5-dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene](/img/structure/B3936609.png)

![5-bromo-N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B3936620.png)
![4-allyl-2-methoxy-1-[3-(2-nitrophenoxy)propoxy]benzene](/img/structure/B3936635.png)
![3-{4-[5-(diethylamino)-4-fluoro-2-nitrophenyl]-1-piperazinyl}propanenitrile](/img/structure/B3936642.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-2-nitro-N-phenylbenzenesulfonamide](/img/structure/B3936649.png)
![1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene](/img/structure/B3936651.png)
![2-{(1,3-benzodioxol-4-ylmethyl)[4-(methylthio)benzyl]amino}ethanol](/img/structure/B3936661.png)
![3,4,5-triethoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3936668.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B3936671.png)
![6-tert-butyl-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3936694.png)
![8-(4-chlorophenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3936703.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-4-methoxybenzamide](/img/structure/B3936709.png)